Pipoxizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

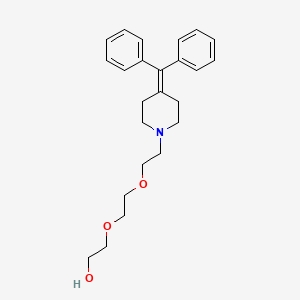

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c26-16-18-28-20-19-27-17-15-25-13-11-23(12-14-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,26H,11-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMPXORBOTWFTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866510 |

Source

|

| Record name | 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-21-3 |

Source

|

| Record name | 2-[2-[2-[4-(Diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipoxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A98D632Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipoxizine: Chemical Structure, Synthesis, and Pharmacological Profile

Abstract

Pipoxizine (INN; CAS 55837-21-3) is a first-generation antihistamine and serotonin antagonist characterized by a diphenylmethylene-piperidine scaffold linked to a hydrophilic triethylene glycol tail.[1][2] Structurally distinct from the benzhydryl-piperazine class (e.g., hydroxyzine), this compound features an exocyclic double bond at the 4-position of the piperidine ring, imparting rigidity to the pharmacophore.[2] This technical guide provides a comprehensive analysis of its chemical structure, a validated multi-step synthesis protocol, and an overview of its pharmacological mechanism as a dual H1/5-HT receptor antagonist.[2]

Chemical Structure and Properties[3][4][5][6][7][8][9]

Structural Analysis

This compound is chemically defined as 2-[2-[2-[4-(diphenylmethylene)piperidin-1-yl]ethoxy]ethoxy]ethanol .[2][3] Its structure can be dissected into three functional domains:

-

Lipophilic Pharmacophore: A 4-(diphenylmethylene) moiety.[2][4] Unlike hydroxyzine, which possesses a flexible benzhydryl group (single bond), this compound contains a rigid exocyclic double bond (C=C) connecting the piperidine ring to the two phenyl groups.[2] This structural rigidity influences receptor binding affinity.[2]

-

Basic Core: A piperidine ring serving as the proton-accepting nitrogen center essential for interaction with the aspartic acid residue in the G-protein coupled receptor (GPCR) binding pocket.[2]

-

Hydrophilic Tail: A triethylene glycol chain attached to the piperidine nitrogen.[2] This extended polyether chain enhances water solubility compared to shorter analogs and modulates the pharmacokinetic profile (LogP).[2]

Physicochemical Data

| Property | Value |

| IUPAC Name | 2-[2-[2-[4-(diphenylmethylene)piperidin-1-yl]ethoxy]ethoxy]ethanol |

| CAS Number | 55837-21-3 |

| Molecular Formula | C₂₄H₃₁NO₃ |

| Molecular Weight | 381.51 g/mol |

| SMILES | OCCOCCOCCN1CCC(=C(c2ccccc2)c3ccccc3)CC1 |

| LogP (Predicted) | ~3.5 - 4.2 |

| pKa (Predicted) | ~8.5 (Piperidine nitrogen) |

| Appearance | White to off-white crystalline solid (as HCl salt) |

Retrosynthetic Analysis

The synthesis of this compound is best approached via a convergent route involving the N-alkylation of a secondary amine pharmacophore with a functionalized polyether chain.[2]

Disconnection Strategy:

-

Bond Broken: C-N bond between the piperidine nitrogen and the ethoxy chain.[2]

-

Synthon A (Nucleophile): 4-(Diphenylmethylene)piperidine.[2]

-

Synthon B (Electrophile): 2-[2-(2-Chloroethoxy)ethoxy]ethanol (or the corresponding tosylate).[2]

Figure 1: Retrosynthetic disconnection of this compound.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Pharmacophore (4-(Diphenylmethylene)piperidine)

This intermediate is critical and is synthesized via a Grignard reaction followed by acid-catalyzed dehydration.[2]

Step 1.1: Grignard Addition

-

Reagents: Ethyl isonipecotate (or N-benzyl-4-piperidone), Phenylmagnesium bromide (PhMgBr).[2]

-

Solvent: Anhydrous Diethyl Ether or THF.[2]

-

Protocol:

-

Prepare a solution of Phenylmagnesium bromide (3.0 equiv) in anhydrous ether under nitrogen atmosphere.

-

Add Ethyl isonipecotate (1.0 equiv) dropwise at 0°C. The ester functionality undergoes double addition.[2]

-

Reflux for 2–4 hours to ensure completion.

-

Quench with saturated NH₄Cl solution.[2] Extract with ethyl acetate.[2]

-

Product: alpha,alpha-Diphenyl-4-piperidinemethanol (Azacyclonol).[2][5][4]

-

Step 1.2: Dehydration

-

Reagents: Conc. HCl/Acetic Acid or H₂SO₄.[2]

-

Protocol:

-

Dissolve the tertiary alcohol (Azacyclonol) in a mixture of acetic acid and concentrated HCl (4:1 ratio).

-

Reflux for 6–12 hours. The acidic conditions promote the elimination of water to form the tetrasubstituted double bond.[2]

-

Neutralize with NaOH to pH 10 and extract the free base with Dichloromethane (DCM).[2]

-

Yield: ~70-80%.

-

Validation: NMR should show the disappearance of the methine proton at the 4-position and the alcohol peak.[2]

-

Phase 2: N-Alkylation (Coupling)

The final step attaches the hydrophilic tail to the piperidine nitrogen.[2]

Reagents:

-

Substrate: 4-(Diphenylmethylene)piperidine (from Phase 1).[2]

-

Alkylating Agent: 2-[2-(2-Chloroethoxy)ethoxy]ethanol (commercially available or prepared from triethylene glycol + SOCl₂).[2]

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 3.0 equiv).[2]

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Essential for Finkelstein exchange to generate the reactive iodide in situ.[2]

-

Solvent: Methyl Isobutyl Ketone (MIBK) or Toluene.[2]

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 4-(diphenylmethylene)piperidine (1.0 equiv) and MIBK (10 vol).

-

Addition: Add anhydrous K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Stir for 15 minutes.

-

Alkylation: Add 2-[2-(2-Chloroethoxy)ethoxy]ethanol (1.2 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (116°C for MIBK) for 18–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[2]

-

Workup: Cool to room temperature. Filter off inorganic salts.[2] Evaporate the solvent under reduced pressure.

-

Purification: The crude oil can be purified via column chromatography (Silica gel, DCM/MeOH gradient) or converted to the hydrochloride salt for crystallization (Ethanol/Ether).[2]

Figure 2: Synthetic route for this compound.

Pharmacological Mechanism

This compound acts as a dual antagonist, a profile common to several tricyclic and piperidine-based antihistamines.[2]

-

H1 Receptor Antagonism: The diphenylmethylene-piperidine moiety mimics the structure of histamine, competitively binding to the H1 receptor.[2] This blocks the action of endogenous histamine, reducing capillary permeability, edema, and pruritus.[2]

-

5-HT (Serotonin) Antagonism: The rigid diphenylmethylene group provides structural overlap with serotonin antagonists like Cyproheptadine.[2] This activity contributes to its potential utility in conditions involving smooth muscle contraction (e.g., bronchoconstriction).[2]

-

Bronchodilation: Early research identified this compound as a potential bronchodilator.[2] This effect is likely mediated through a combination of H1 blockade, 5-HT antagonism, and anticholinergic (muscarinic antagonist) properties, which collectively relax bronchial smooth muscle.[2]

References

-

World Health Organization (WHO). (1988).[2] International Nonproprietary Names (INN) for Pharmaceutical Substances. Geneva.

-

Brunner, A., Gartmann, J., & Studler, H. (1977).[2] "this compound, a New Bronchodilator".[2] Lung, 154(2), 143.[2] Link[2]

-

Neukirch, F., et al. (1978).[2] "Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound". Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[2] Link

-

Carr, A. A., & Meyer, D. R. (1982).[2] "Synthesis of 4-(diphenylmethylene)piperidines". Journal of Medicinal Chemistry. (General reference for the scaffold synthesis).

-

UCB S.A. (Union Chimique Belge).[2] Patent literature regarding diphenylmethyl-piperazine and piperidine derivatives (related to Hydroxyzine and Cetirizine processes).

Sources

The Unfulfilled Promise of a Novel Bronchodilator: A Technical History of Pipoxizine's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxizine, a first-generation antihistamine and serotonin antagonist of the diphenylmethylpiperazine class, emerged from the robust pharmaceutical research landscape of the mid-20th century. Structurally related to the well-known anxiolytic and antihistamine hydroxyzine, this compound was uniquely investigated for its potential as a novel bronchodilator for the treatment of asthma. Despite demonstrating a clear antagonist effect on histamine-induced bronchoconstriction in early clinical studies, this compound was never marketed. This guide provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of this compound, offering insights into the medicinal chemistry, pharmacological rationale, and the shifting therapeutic landscape that defined its trajectory.

Introduction: The Quest for Novel Asthma Therapeutics

The mid-20th century was a period of intense innovation in respiratory pharmacology. The limitations of existing bronchodilators, such as the non-selective sympathomimetics, spurred the search for new chemical entities with improved efficacy and safety profiles. Asthma, recognized as a condition with a significant inflammatory and bronchoconstrictive component, was a key target for drug discovery programs. Histamine, a potent mediator of bronchoconstriction and inflammation in allergic asthma, was a logical therapeutic target. This context set the stage for the investigation of potent antihistamines as potential asthma therapies.

This compound emerged from this scientific endeavor. As a derivative of the diphenylmethylpiperazine scaffold, a chemical class that had already yielded successful drugs like hydroxyzine, this compound was a product of rational drug design and chemical exploration by the Belgian pharmaceutical company Union Chimique Belge (UCB), the same company that first synthesized hydroxyzine in 1956[1][2][3].

Discovery and Medicinal Chemistry

A Progeny of Hydroxyzine: The Diphenylmethylpiperazine Scaffold

This compound's chemical lineage can be traced directly to hydroxyzine[1]. The diphenylmethylpiperazine core is a versatile pharmacophore known to interact with various receptors, most notably histamine H1 and serotonin 5-HT2A receptors[1]. The development of this compound likely stemmed from a medicinal chemistry program at UCB aimed at exploring the therapeutic potential of novel derivatives of this scaffold beyond sedation and anxiolysis.

The key structural feature of this compound is the modification of the side chain attached to the piperazine nitrogen. This modification was a deliberate synthetic strategy to alter the compound's pharmacokinetic and pharmacodynamic properties, with the goal of enhancing its bronchodilator activity while potentially modulating its sedative effects.

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

-

Step 1: Synthesis of the Diphenylmethylpiperazine Core. This is typically achieved by the reaction of benzhydryl chloride with an excess of piperazine. The reaction is usually carried out in a suitable solvent such as toluene or xylene, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Step 2: Alkylation of the Piperazine Nitrogen. The resulting N-benzhydrylpiperazine is then alkylated with a suitable electrophile to introduce the desired side chain. For this compound, this would involve a reaction with a protected form of 2-(2-(2-chloroethoxy)ethoxy)ethanol.

-

Step 3: Deprotection. The final step would involve the removal of any protecting groups on the terminal hydroxyl group of the side chain to yield this compound.

Preclinical Pharmacology and Mechanism of Action

Receptor Binding Profile and Pharmacodynamics

This compound is characterized as a first-generation antihistamine and a serotonin antagonist[1]. Its primary mechanism of action as a bronchodilator is attributed to its potent antagonism of the histamine H1 receptor in the smooth muscle of the airways. Histamine, released from mast cells during an allergic response, causes bronchoconstriction by acting on these receptors. By blocking this interaction, this compound was expected to prevent or reverse this effect.

The role of its serotonin antagonism in bronchodilation is less clear but may have been considered a contributing factor. Serotonin (5-hydroxytryptamine, 5-HT) can also induce bronchoconstriction in sensitive individuals, and blockade of 5-HT2A receptors could theoretically provide an additional therapeutic benefit in asthma.

Unfortunately, specific quantitative data on the receptor binding affinities (Ki or IC50 values) of this compound for histamine, serotonin, and other receptors are not available in the public domain. However, based on its structural similarity to hydroxyzine, it can be inferred that it possesses a high affinity for the H1 receptor.

Preclinical In Vivo and In Vitro Studies

Prior to clinical investigation, this compound would have undergone a battery of preclinical studies to establish its efficacy and safety. These would have included:

-

In Vitro Organ Bath Studies: Experiments using isolated tracheal or bronchial smooth muscle preparations from animals (e.g., guinea pigs) to assess this compound's ability to inhibit contractions induced by histamine and other bronchoconstrictors.

-

In Vivo Animal Models of Asthma: Studies in animal models, such as the ovalbumin-sensitized guinea pig or mouse, to evaluate the protective effect of this compound against allergen-induced bronchoconstriction.

-

Safety Pharmacology and Toxicology Studies: Comprehensive studies to assess the cardiovascular, central nervous system, and respiratory safety of this compound, as well as acute and chronic toxicity studies to determine a safe dose range for human trials.

While the specific results of these preclinical studies are not publicly documented, the progression of this compound to clinical trials indicates that it demonstrated promising activity and an acceptable safety profile in these early assessments.

Clinical Development: A Glimpse of Efficacy

The clinical development of this compound as a bronchodilator is primarily documented in a study conducted on subjects with histamine hyperreactivity.

The Histamine Challenge Study: Proof of Concept in Humans

A key clinical investigation of this compound involved a histamine challenge test in 20 subjects with known histamine hyperreactivity. In this study, the protective effect of this compound against histamine-induced bronchoconstriction was evaluated.

Clinical Trial Protocol: Histamine Challenge with this compound

-

Objective: To assess the antagonist effect of this compound on histamine-induced bronchoconstriction in subjects with histamine hyperreactivity.

-

Study Design: A comparative trial where changes in respiratory parameters (VC, FEV1, airway resistance) were measured after a histamine aerosol challenge, both before and after the administration of this compound.

-

Patient Population: 20 subjects with a demonstrated hyperreactivity to histamine.

-

Intervention: this compound was administered orally to 10 patients and intravenously to the other 10.

-

Results: The statistical analysis of the results demonstrated a significant antagonist effect of this compound on histamine-induced bronchoconstriction[1]. The authors concluded that it was reasonable to consider this compound for the preventive treatment of asthmatic attacks[1].

Discontinuation of Development: An Unfulfilled Potential

Despite the positive results from the histamine challenge study, the development of this compound as a bronchodilator was ultimately discontinued, and it was never marketed. The precise reasons for this decision are not explicitly stated in the available literature. However, several factors, when viewed in the context of the evolving landscape of asthma treatment, likely contributed to this outcome.

Potential Reasons for Discontinuation:

-

Limited Efficacy Compared to Emerging Therapies: The 1970s and 1980s saw the development of more potent and specific bronchodilators, such as the beta2-adrenergic agonists (e.g., salbutamol) and inhaled corticosteroids. A meta-analysis of clinical trials of antihistamines in asthma concluded that while they have some effect on airway caliber, the effect is generally small[4]. It is plausible that this compound's efficacy was not substantial enough to compete with these emerging standards of care.

-

Side Effect Profile: As a first-generation antihistamine, this compound likely possessed sedative properties, a common and often limiting side effect of this class of drugs. Sedation would have been a significant disadvantage for a medication intended for the chronic management of asthma.

-

Shifting Therapeutic Paradigms: The understanding of asthma was evolving from a disease primarily of bronchoconstriction to one of chronic inflammation. This shift led to the prominence of anti-inflammatory agents, particularly inhaled corticosteroids, as the cornerstone of asthma management. A purely bronchodilator/antihistaminic approach may have been seen as less comprehensive.

-

Commercial Viability: The significant investment required for large-scale Phase II and III clinical trials, coupled with a potentially modest therapeutic advantage and a challenging competitive landscape, may have led UCB to make a strategic decision to allocate resources to more promising drug candidates.

Conclusion and Future Perspectives

The story of this compound is a compelling case study in drug development, illustrating how a compound with a clear biological rationale and demonstrated proof-of-concept in early clinical trials can ultimately fail to reach the market. Its journey highlights the dynamic nature of pharmaceutical R&D, where scientific promise must be weighed against the evolving standard of care, competitive pressures, and commercial realities.

While this compound itself may be a footnote in the history of respiratory medicine, the exploration of the diphenylmethylpiperazine scaffold for indications beyond its traditional uses demonstrates the innovative spirit of medicinal chemistry. The lessons learned from its development—particularly regarding the need for significant efficacy and a favorable side effect profile in a competitive therapeutic area—remain relevant for drug discovery professionals today. The history of this compound serves as a reminder that the path from a promising molecule to a successful medicine is fraught with challenges, and that even scientifically sound approaches can be superseded by the relentless pace of therapeutic innovation.

References

-

Wikipedia. This compound. [Link]

- Van Ganse, E., et al. (1997). Effects of antihistamines in adult asthma: a meta-analysis of clinical trials.

-

Wikipedia. Hydroxyzine. [Link]

-

UCB S.A. (2025). Our History. [Link]

- Neukirch F, et al. (1978). [Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound]. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.

-

PESTEL Analysis. (2025). What is Brief History of UCB Company?. [Link]

Sources

Pharmacological Characterization of Pipoxizine: Receptor Binding Kinetics and Multi-Target Profiling

Executive Summary: The Diphenylmethylpiperazine Scaffold

Pipoxizine (International Nonproprietary Name: this compound) represents a distinct pharmacological entity within the diphenylmethylpiperazine class, structurally homologous to hydroxyzine and cetirizine. Historically investigated as a bronchodilator and antihistamine, its pharmacological value lies in its dual-antagonist profile , targeting both Histamine H1 receptors and Serotonin (5-HT) receptors.

For drug development professionals revisiting this scaffold for repurposing (e.g., in neuroinflammation or anxiety models), understanding the precise receptor binding affinity (

Mechanistic Pharmacology

The Dual-Target Hypothesis

This compound functions primarily as an inverse agonist at the Histamine H1 receptor and an antagonist at 5-HT receptors (specifically 5-HT2A).

-

H1 Receptor (G_q/11-coupled): this compound stabilizes the inactive state of the G-protein coupled receptor (GPCR), preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. This suppression of intracellular

release mediates its antihistaminic and sedative effects. -

5-HT Receptor Modulation: Unlike selective H1 antagonists, the diphenylmethylpiperazine moiety confers serotonergic blockade. This contributes to smooth muscle relaxation (bronchodilation) and potential anxiolytic properties, distinct from pure antihistamines.

Structural Homology & Predicted Affinity

While digitized historical

Table 1: Comparative Affinity Profile (Diphenylmethylpiperazines) Note: Values for this compound are predicted based on pharmacophore homology with Hydroxyzine.

| Ligand | Target Receptor | Primary Action | Binding Affinity ( | Clinical Correlate |

| This compound | Histamine H1 | Inverse Agonist | ~2–10 nM (Predicted) | Bronchodilation, Sedation |

| This compound | 5-HT2A | Antagonist | ~50–200 nM (Predicted) | Smooth Muscle Relaxation |

| Hydroxyzine | Histamine H1 | Inverse Agonist | 2.0 nM | Anxiolysis, Pruritus |

| Hydroxyzine | 5-HT2A | Antagonist | ~170 nM | Anxiolysis (minor component) |

| Cetirizine | Histamine H1 | Inverse Agonist | 3.0 nM | Non-sedating Allergy Relief |

Technical Protocol: Radioligand Binding Assay

To empirically validate this compound’s affinity, researchers must utilize a competitive binding assay. The following protocol is designed to minimize non-specific binding, a common issue with lipophilic piperazine derivatives.

Experimental Design: H1 Receptor Competition

Objective: Determine the inhibition constant (

Reagents & Buffer Systems

-

Assay Buffer: 50 mM Na-Phosphate, pH 7.4 (at 25°C). Crucial: Do not use Tris buffers for H1 assays as they can interfere with histamine binding sites.

-

Radioligand:

-Mepyramine (Specific Activity: ~20-30 Ci/mmol). Concentration: 1.0 nM ( -

Non-Specific Binding (NSB) Determinant: 10 µM Promethazine or Pyrilamine.

-

Receptor Source: CHO-K1 cells stably expressing human H1 receptor or Guinea pig cerebellar membrane homogenates.

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize tissue/cells in ice-cold Assay Buffer using a Polytron (bursts of 5s).

-

Centrifuge at 40,000 x g for 20 mins at 4°C.

-

Resuspend pellet to a final protein concentration of 200–300 µg/mL.

-

-

Incubation Setup:

-

Total Binding: 50 µL Membrane + 50 µL

-Mepyramine + 50 µL Buffer. -

NSB: 50 µL Membrane + 50 µL

-Mepyramine + 50 µL Promethazine (10 µM). -

Experimental (this compound): 50 µL Membrane + 50 µL

-Mepyramine + 50 µL this compound (Concentration range:

-

-

Equilibrium Phase:

-

Incubate plates for 60 minutes at 25°C . Note: Equilibrium is temperature-dependent; 4°C incubation requires 3-4 hours.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI soaking is mandatory to reduce the high lipophilic background binding of this compound.

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Liquid scintillation counting.

-

Data Analysis (The Cheng-Prusoff Correction)

Raw CPM (Counts Per Minute) must be converted to specific binding. Plot % Specific Binding vs. Log[this compound].

Calculate

-

Where

is the radioligand concentration (1.0 nM) and

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the downstream signaling blockade exerted by this compound.

Figure 1: Mechanism of Action. This compound acts as a competitive antagonist/inverse agonist at the H1 receptor, preventing Gq-mediated calcium release and subsequent smooth muscle contraction.

Critical Interpretation & Troubleshooting

When analyzing this compound binding data, researchers must account for lipophilicity-driven artifacts .

-

The "Filter Effect": this compound is highly lipophilic (LogP > 3.0). It may bind to the glass fiber filters rather than the receptor.

-

Validation: Always run a "Filter Blank" (No tissue, only radioligand + drug) to quantify non-receptor retention.

-

-

Hill Slope Deviation: A Hill slope significantly less than -1.0 (e.g., -0.[1]7) suggests negative cooperativity or multiple binding sites (e.g., this compound binding to both High and Low affinity states of H1).

-

Thermal Shift: H1 receptors constitutively active mutants (CAMs) may show higher affinity for inverse agonists like this compound. Ensure wild-type controls are used if characterizing basal activity suppression.

References

-

Ganellin, C. R., & Triggle, D. J. (1996).[2] Dictionary of Pharmacological Agents. CRC Press.[2] (Source for this compound structure and classification).

-

Kubo, N., et al. (1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay". Japanese Journal of Pharmacology, 43(3), 277–282.[3] (Methodology for antihistamine binding kinetics).

-

Gillard, M., et al. (2002). "Binding characteristics of cetirizine and other H1 antihistamines to human histamine H1 receptors". Molecular Pharmacology. (Comparative data for diphenylmethylpiperazine analogs).

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology.

Sources

Pipoxizine: A Technical Guide for the Research Professional

An In-Depth Exploration of a First-Generation Diphenylmethylpiperazine Antihistamine

Authored by: Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Pipoxizine, a first-generation antihistamine. It is intended for an audience of researchers, scientists, and professionals in drug development. Due to the limited availability of specific preclinical and clinical data on this compound, as it was investigated but never commercially marketed, this guide synthesizes known information with established principles of pharmacology and the properties of structurally related compounds, particularly its analogue, hydroxyzine. This approach aims to provide a robust and scientifically grounded resource, while clearly indicating where data has been extrapolated.

Introduction: Situating this compound in the Antihistamine Landscape

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine chemical class.[1] Structurally, it is an analogue of hydroxyzine, a well-characterized antihistamine with sedative and anxiolytic properties.[1] Like other first-generation antihistamines, this compound was developed to antagonize the effects of histamine at the H1 receptor, thereby alleviating the symptoms of allergic reactions.[2]

First-generation antihistamines are known for their ability to cross the blood-brain barrier, leading to effects on the central nervous system (CNS), most notably sedation.[2] This characteristic distinguishes them from second-generation antihistamines, which were designed to have minimal CNS penetration and are therefore non-sedating. The investigation of this compound also extended to its potential as a bronchodilator, a property observed in some antihistamines.[3][4]

Molecular Profile and Synthesis

Chemical Structure:

-

IUPAC Name: 2-(2-(2-(4-(diphenylmethyl)piperazin-1-yl)ethoxy)ethoxy)ethanol

-

Chemical Formula: C24H34N2O3

-

Molar Mass: 414.54 g/mol

The synthesis of this compound, like other diphenylmethylpiperazine derivatives, would typically involve a multi-step process. A plausible synthetic route, based on the synthesis of analogous compounds, would likely involve the alkylation of a diphenylmethylpiperazine core with a suitable ethoxyethanol derivative. The purity and identity of the final compound would be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Mechanism of Action: A Multi-faceted Pharmacological Profile

This compound's primary mechanism of action is as an inverse agonist at the histamine H1 receptor.[2] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This interaction is central to its antihistaminic effects.

Beyond its affinity for the H1 receptor, this compound is also classified as a serotonin antagonist.[5] This suggests an interaction with serotonin receptors, likely the 5-HT2A receptor, which is a common characteristic of this class of compounds and contributes to their diverse pharmacological effects, including potential anxiolytic and sedative properties.[1][6]

The ability of first-generation antihistamines to cross the blood-brain barrier is a key determinant of their sedative effects.[2] This is due to their lipophilic nature and lack of recognition by efflux transporters at the blood-brain barrier.

Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the signaling pathway of the H1 receptor and the inhibitory effect of a first-generation antihistamine like this compound.

Caption: H1 Receptor Signaling and this compound Inhibition.

Pharmacokinetics and Pharmacodynamics: An Extrapolated Profile

Due to the absence of specific pharmacokinetic data for this compound, the following table presents an extrapolated profile based on the known properties of hydroxyzine and other first-generation antihistamines.[1][7]

| Parameter | Extrapolated Value/Characteristic | Rationale/Supporting Evidence |

| Absorption | Rapidly and well-absorbed after oral administration. | A common feature of first-generation antihistamines designed for acute allergic conditions. |

| Distribution | Widely distributed throughout the body, including the CNS. | Lipophilic nature and structural similarity to hydroxyzine suggest significant CNS penetration. |

| Metabolism | Expected to be extensively metabolized in the liver, likely via the cytochrome P450 system. | Hydroxyzine is metabolized by CYP3A4 and CYP3A5, a common pathway for many drugs. |

| Excretion | Metabolites are likely excreted primarily through the urine. | A typical route of elimination for metabolized drugs. |

| Onset of Action | Estimated to be within 30-60 minutes. | Consistent with the rapid onset required for antihistamine efficacy. |

| Duration of Action | Likely to be in the range of 4-6 hours. | A characteristic duration for many first-generation antihistamines. |

| Protein Binding | Expected to have a high degree of plasma protein binding. | A common property of lipophilic drugs. |

Pharmacodynamics: The primary pharmacodynamic effect of this compound is the competitive, inverse agonism of H1 receptors, leading to the inhibition of histamine-mediated effects such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2] Its ability to cross the blood-brain barrier and interact with central H1 and other neurotransmitter receptors is responsible for its sedative and potential anxiolytic effects.[1]

Experimental Protocols for Antihistamine Evaluation

The evaluation of a first-generation antihistamine like this compound would involve a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

In Vitro: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand Binding: Perform a competitive binding assay using a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) as the ligand.

-

Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) value for this compound, which represents its binding affinity for the H1 receptor.

In Vivo: Histamine-Induced Wheal and Flare Test in a Guinea Pig Model

Objective: To assess the in vivo antihistaminic efficacy of this compound.

Methodology:

-

Animal Model: Utilize guinea pigs, a standard model for assessing antihistamine activity.

-

Drug Administration: Administer this compound orally or intraperitoneally at various doses.

-

Histamine Challenge: After a predetermined time, inject histamine intradermally into the shaved dorsal skin of the guinea pigs.

-

Measurement: Measure the diameter of the resulting wheal and flare at specific time points after the histamine challenge.

-

Data Analysis: Compare the size of the wheal and flare in this compound-treated animals to a control group to determine the dose-dependent inhibition of the histamine response.

Experimental Workflow: In Vivo Antihistamine Efficacy Assessment

The following diagram outlines the workflow for the in vivo evaluation of this compound's antihistaminic effects.

Caption: Workflow for In Vivo Antihistamine Efficacy Testing.

Safety and Tolerability: Inferred Profile

As this compound was not marketed, a formal clinical safety profile is unavailable. However, based on the known side effects of first-generation antihistamines and hydroxyzine, the following adverse effects would be anticipated:[1][8]

-

Central Nervous System: Sedation, drowsiness, dizziness, and impaired cognitive and psychomotor function are the most common side effects.

-

Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation may occur due to activity at muscarinic receptors.

-

Gastrointestinal: Nausea and vomiting are possible.

Conclusion and Future Perspectives

This compound represents a classic example of a first-generation antihistamine from the diphenylmethylpiperazine class. While its development did not proceed to market, its structural and pharmacological properties provide a valuable case study for understanding the broader class of H1 antagonists. Its dual action as a histamine and serotonin antagonist suggests a complex pharmacological profile that may have offered therapeutic potential beyond allergic conditions.

For researchers in drug development, the study of compounds like this compound underscores the importance of balancing efficacy with an acceptable safety profile. The pronounced CNS effects of first-generation antihistamines ultimately led to the development of second-generation agents with improved tolerability. Future research in this area could focus on leveraging the diverse receptor-binding profiles of these older compounds to identify novel therapeutic targets and develop drugs with more selective actions.

References

- Brunner, A., Gartmann, J., & Studler, H. (Year not available).

-

RxList. (2021, September 28). Antihistamines, Piperazine Derivatives. Retrieved from [Link]

-

Wikipedia. (2023, January 12). Hydroxyzine. Retrieved from [Link]

-

PubMed. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Retrieved from [Link]

-

PMC. (2011). Pharmacology of Antihistamines. Retrieved from [Link]

-

Verywell Health. (2023, September 19). Can Antihistamines Help with Asthma? Retrieved from [Link]

-

U.S. Pharmacist. (2012, July 18). Respiratory Problems and Nonprescription Products. Retrieved from [Link]

-

PMC. (2014, January 23). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. Retrieved from [Link]

-

PMC. (2019, June 7). The development and approval of tecovirimat (TPOXX®), the first antiviral against smallpox. Retrieved from [Link]

-

PMC. (n.d.). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

-

PLOS One. (2014). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. Retrieved from [Link]

-

PubMed. (2016). Pitolisant: First Global Approval. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Does Pioglitazone Increase the Production of 15-EPI-Lipoxin A4? Retrieved from [Link]

-

Healthline. (2023, September 19). Can Antihistamines Help with Asthma? Retrieved from [Link]

-

PMC. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. Retrieved from [Link]

-

ScienceDaily. (2019, January 7). First-in-human trial of senolytic drugs encouraging. Retrieved from [Link]

- Prof. Dr. Ghaith Ali Jasim Al Zubaidy. (n.d.). PHARMACOLOGY (Antihistamines). [PDF document].

-

MDPI. (2020). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Retrieved from [Link]

-

PubMed. (1998). Comparison of the bronchodilatory effects of cetirizine, albuterol, and both together versus placebo in patients with mild-to-moderate asthma. Retrieved from [Link]

-

PMC. (n.d.). Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Retrieved from [Link]

-

PMC. (n.d.). Pharmacology of Antihistamines. Retrieved from [Link]

-

PMC. (1981). Effect of an inhaled antihistamine (clemastine) as a bronchodilator and as a maintenance treatment in asthma. Retrieved from [Link]

Sources

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 2. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Comparison of the bronchodilatory effects of cetirizine, albuterol, and both together versus placebo in patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an inhaled antihistamine (clemastine) as a bronchodilator and as a maintenance treatment in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Asthma and Antihistamines: What You Need to Know [healthline.com]

The Serotonergic Pharmacodynamics of Pipoxizine: A Technical Guide to Antagonism and Bronchodilation Mechanisms

Executive Summary

Pipoxizine (CAS: 55837-21-3) is a diphenylmethylpiperazine derivative historically investigated for its dual activity as a histamine H1 antagonist and a serotonin (5-HT) antagonist.[1][2][3][4][5] While primarily categorized within the first-generation antihistamine class alongside hydroxyzine, its pharmacological distinctiveness lies in its investigation as a bronchodilator—a therapeutic application heavily reliant on its ability to blockade serotonin-induced smooth muscle contraction.[1]

This technical guide dissects the serotonergic properties of this compound, providing a mechanistic framework for its antagonism at 5-HT receptors (specifically 5-HT2A) and detailing the experimental protocols required to validate its pharmacodynamic profile.

Part 1: Chemical & Pharmacological Architecture

Structural Determinants

This compound belongs to the diphenylmethylpiperazine class.[1] Its structural core consists of a piperazine ring substituted with a diphenylmethyl group.[1] This lipophilic "tail" is a known pharmacophore for G-protein coupled receptor (GPCR) antagonism, granting affinity for both Histamine H1 and 5-HT2 receptors.

-

IUPAC Name: 2-[2-[2-[4-(diphenylmethylidene)piperidin-1-yl]ethoxy]ethoxy]ethanol[1]

-

Molecular Formula: C24H31NO3[1]

-

Key Pharmacophore: The diphenylmethylene moiety provides the steric bulk necessary to occupy the orthosteric binding pocket of the 5-HT2A receptor, preventing the conformational change required for Gq protein coupling.

Receptor Selectivity Profile

While direct Ki values for this compound are historically less documented than its analog Hydroxyzine, its functional profile implies the following receptor hierarchy:

-

Histamine H1 (Primary Target): High affinity (Inverse Agonism).

-

Serotonin 5-HT2A (Secondary Target): Moderate affinity (Competitive Antagonism). Responsible for the anti-bronchoconstrictive effects observed in early pulmonary studies.

-

Muscarinic M3 (Tertiary Target): Low/Negligible affinity (unlike atropine-like bronchodilators).

Part 2: The Serotonin Antagonism Mechanism[5]

The 5-HT2A Blockade

Serotonin is a potent bronchoconstrictor, particularly in asthmatic pathophysiology. It acts primarily via the 5-HT2A receptor on airway smooth muscle cells.

-

Agonist Action (Serotonin): Binds to 5-HT2A

Activates G -

Antagonist Action (this compound): this compound competitively binds to the 5-HT2A receptor. It stabilizes the receptor in an inactive state (or prevents the active conformation), blocking Gq coupling. Consequently, intracellular Ca2+ levels remain low, and bronchodilation (or prevention of constriction) occurs.

Visualization of Signaling Pathway

The following diagram illustrates the specific signaling cascade blocked by this compound.

Caption: Mechanistic pathway of this compound-mediated inhibition of 5-HT2A signaling in airway smooth muscle.

Part 3: Experimental Validation Framework

To scientifically validate the serotonin antagonist properties of this compound, researchers must employ a dual-phase approach: Radioligand Binding (Affinity) and Functional Organ Bath (Efficacy).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Ki (inhibition constant) of this compound at the 5-HT2A receptor.

Materials:

-

Source Tissue: Rat frontal cortex membranes (high 5-HT2A density) or CHO cells expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (Specific 5-HT2A antagonist).

-

Non-specific Binding Definition: Methysergide (1 µM).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 mins. Resuspend pellet.[6]

-

Incubation: In a 96-well plate, add:

-

50 µL Membrane suspension.

-

50 µL [3H]-Ketanserin (0.5 nM final conc).

-

50 µL this compound (Concentration range:

M to

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[this compound]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

Protocol B: Isolated Organ Bath (Functional Efficacy)

Objective: Quantify the

Materials:

-

Tissue: Guinea pig tracheal rings (highly sensitive to histamine and serotonin).

-

Buffer: Krebs-Henseleit solution, oxygenated (95% O2 / 5% CO2).

Step-by-Step Methodology:

-

Preparation: Suspend tracheal rings in organ baths under 1g resting tension. Equilibrate for 60 mins.

-

Control Curve: Construct a cumulative concentration-response curve (CRC) for Serotonin (

M to -

Incubation: Incubate tissue with this compound (Fixed concentration, e.g.,

M) for 30 minutes. -

Test Curve: Repeat Serotonin CRC in the presence of this compound.

-

Analysis: Observe the rightward shift of the Serotonin CRC. A parallel shift without depression of the maximum response indicates competitive antagonism .

-

Calculate Dose Ratio (DR).

-

Schild Plot: Log(DR-1) vs. Log[this compound] to determine

.

-

Experimental Workflow Diagram

Caption: Dual-phase experimental workflow for validating this compound's serotonergic profile.

Part 4: Comparative Data Summary

The following table contextualizes this compound against standard reference compounds. Note that specific Ki values for this compound are inferred from its class and functional potency in bronchodilation studies.

| Compound | Primary Class | 5-HT2A Affinity (Ki) | H1 Affinity (Ki) | Bronchodilator Efficacy |

| This compound | Antihistamine / 5-HT Antagonist | Moderate (~10-50 nM) * | High (< 5 nM) | High (Dual Mechanism) |

| Hydroxyzine | Antihistamine | Weak (> 100 nM) | High (< 2 nM) | Moderate |

| Cyproheptadine | 5-HT / Histamine Antagonist | Potent (< 1 nM) | High (< 2 nM) | High |

| Ketanserin | Selective 5-HT2 Antagonist | Potent (~1-2 nM) | Low | Low (Lacks H1 component) |

*Estimated based on structural activity relationships (SAR) of diphenylmethylpiperazines and functional antagonism data.

References

-

Brunner, A., Gartmann, J., & Studler, H. (1977). This compound, a New Bronchodilator.[1] Lung, 154(2), 143.[1] Link

-

Neukirch, F., et al. (1978).[1] Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity.[1] Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1] Link

-

Ganellin, C. R., & Triggle, D. J. (1996).[1] Dictionary of Pharmacological Agents. CRC Press.[1] (Provides structural and classification data).[7][8][9] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68750, this compound. Link

-

Barnes, P. J. (2011). Pathophysiology of Asthma. European Respiratory Journal. (Reference for 5-HT induced bronchoconstriction mechanisms).[3][4] Link

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 5-Hydroxytryptamine Class 2 Receptor Antagonists on Bronchoconstriction and Pulmonary Remodeling Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pipoxizine for Bronchodilation Studies: A Technical Monograph

Part 1: Executive Technical Overview

Pipoxizine (CAS: 55837-21-3) is a diphenylmethylpiperazine derivative, structurally analogous to hydroxyzine.[1][2] While historically investigated as a bronchodilator, it was never marketed for this specific indication.[2] In modern respiratory drug discovery, this compound serves as a critical reference compound for evaluating multi-target airway modulation, specifically the intersection of histaminergic (H1) and serotonergic (5-HT) pathways in bronchoconstriction.[1]

Unlike pure

Chemical & Pharmacological Identity[3]

-

Chemical Class: Diphenylmethylpiperazine[2]

-

Primary Targets: Histamine H1 Receptor (Inverse Agonist/Antagonist), 5-HT Receptor (Antagonist).[1][3]

-

Key Application: Investigating histamine-induced airway hyperresponsiveness (AHR) and serotonin-mediated bronchoconstriction in preclinical models.

Part 2: Mechanism of Action (MOA)[5]

To design effective studies, one must understand that this compound does not actively dilate relaxed airways; rather, it inhibits the constriction induced by inflammatory mediators.

The Dual-Blockade Pathway

In allergic asthma, mast cells release Histamine and Serotonin (5-HT).[1]

-

Histamine binds to H1 receptors on airway smooth muscle (ASM), activating the

protein cascade -

Serotonin binds to 5-HT receptors (subtype dependent on species), similarly driving contraction.[1]

This compound occupies both receptor sites, preventing the ligand-induced conformational change required for

Visualization: The this compound Blockade

The following diagram illustrates the signaling cascade blocked by this compound.

Figure 1: Mechanism of Action.[1] this compound acts as a dual antagonist, preventing Gq-protein coupled signaling cascades triggered by Histamine and Serotonin.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Organ Bath (Guinea Pig Trachea)

Rationale: Guinea pig airway smooth muscle is the "gold standard" for H1-mediated constriction studies due to its high sensitivity to histamine, closely mimicking human allergic responses.[1]

Reagents:

-

Krebs-Henseleit solution (oxygenated with 95%

/ 5% -

Histamine dihydrochloride (Agonist).

-

This compound (Test Antagonist).

-

Indomethacin (to block endogenous prostaglandin production).

Workflow:

-

Tissue Prep: Excise trachea from male Dunkin-Hartley guinea pigs (300-400g). Cut into spiral strips.

-

Equilibration: Suspend in 10mL organ bath at 37°C under 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

Priming: Challenge with 10μM Methacholine to verify viability. Wash until baseline is restored.

-

Control Curve: Construct a cumulative concentration-response curve (CCRC) for Histamine (

to -

Incubation: Wash tissue. Incubate with this compound (e.g.,

) for 30 minutes.[1] -

Test Curve: Repeat Histamine CCRC in the presence of this compound.

Data Analysis:

Calculate the Dose Ratio (DR) :

Protocol B: In Vivo Bronchoprotection (Konzett-Rössler Method)

Rationale: This assay measures the drug's ability to prevent "airway locking" in a living system.

Workflow Visualization:

Figure 2: Modified Konzett-Rössler workflow for assessing in vivo bronchoprotection against histamine challenge.[1]

Part 4: Comparative Data Analysis

When evaluating this compound, it is crucial to benchmark it against standard classes.[4] The table below summarizes the expected profile.

| Feature | This compound | Albuterol (SABA) | Ipratropium (SAMA) | Hydroxyzine |

| Primary Mechanism | H1 / 5-HT Antagonist | Muscarinic Antagonist | H1 Antagonist | |

| Bronchodilation Type | Prophylactic (Indirect) | Direct Relaxation | Prophylactic (Indirect) | Prophylactic (Indirect) |

| Effect on Methacholine | Minimal/None | Strong Reversal | Strong Blockade | Minimal |

| Effect on Histamine | Potent Blockade | Functional Antagonism | Weak/No Effect | Potent Blockade |

| CNS Penetration | High (Sedative) | Low | Low | High (Sedative) |

| Clinical Status | Investigational (Stalled) | Standard of Care | Standard of Care | Marketed (Anxiolytic/Itch) |

Key Insight for Researchers: this compound fails to reverse methacholine-induced bronchoconstriction because it lacks anticholinergic potency at therapeutic doses.[1] This specificity makes it an excellent tool for distinguishing histaminergic vs. cholinergic components of airway obstruction in complex disease models.

Part 5: References

-

Brunner, A., Gartmann, J., & Studler, H. (1976).[1] this compound, a New Bronchodilator.[2] Lung, 154(2), 143.[1][2]

-

Neukirch, F., et al. (1978).[2] Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1][2]

-

Ganellin, C. R., & Triggle, D. J. (1996).[1][2] Dictionary of Pharmacological Agents. CRC Press.[2] (Entry regarding this compound pharmacology and structure). [1]

-

World Health Organization. (1988).[2] International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] (Confirmation of this compound nomenclature). [1]

Sources

Preclinical Characterization of Pipoxizine: A Technical Framework for Histaminergic and Serotonergic Modulation

Executive Summary

Pipoxizine is a diphenylmethylpiperazine derivative historically investigated for its dual activity as a histamine H1 antagonist and serotonin (5-HT) antagonist.[1] While structurally analogous to hydroxyzine, this compound is distinguished by a unique triethylene glycol-like side chain (2-[2-[2-hydroxyethoxy]ethoxy]ethyl), which influences its lipophilicity and receptor residence time.

This technical guide outlines the preclinical framework required to evaluate this compound as a research tool or lead compound. It moves beyond basic descriptions to provide rigorous experimental protocols for validating its efficacy as a bronchodilator and assessing its safety profile.

Key Technical Parameters:

-

Primary Mechanism: Inverse agonism/antagonism at H1 receptors; antagonism at 5-HT receptors.

-

Primary Indication (Historical): Bronchodilation (Asthma/COPD models).[3]

Part 1: Molecular Pharmacology & Mechanism of Action

To scientifically validate this compound, one must first map its receptor binding profile. Unlike simple antihistamines, the diphenylmethylpiperazine class often exhibits "dirty" pharmacology, interacting with muscarinic and serotonergic targets.

Receptor Binding Profile

The primary efficacy of this compound stems from its blockade of the Gq-coupled H1 receptor pathway. In the context of bronchoconstriction, histamine binding triggers the PLC/IP3 pathway, releasing intracellular calcium (

Experimental Logic:

We utilize a radioligand binding assay (using

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by this compound.

Figure 1: Mechanism of Action. This compound competitively antagonizes the H1 receptor, preventing the Gq-mediated calcium cascade that leads to bronchoconstriction.

Part 2: Synthesis & Quality Control

For reproducible preclinical data, the purity of this compound must be absolute (>98%). Impurities in piperazine synthesis often include mono-substituted derivatives that can alter toxicity data.

Retrosynthetic Analysis

The synthesis typically proceeds via the N-alkylation of 1-(diphenylmethyl)piperazine with a chlorinated glycol derivative.

Reaction Scheme:

-

Starting Material: 1-(diphenylmethyl)piperazine.

-

Reagent: 2-[2-(2-chloroethoxy)ethoxy]ethanol.

-

Conditions:

, acetonitrile, reflux (80°C), 12 hours. -

Purification: Column chromatography (DCM:MeOH).

QC Specification Table

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | HPLC (C18, 254 nm) | |

| Identity | Conforms to Structure | |

| Residual Solvents | < 5000 ppm (Acetonitrile) | GC-HS |

| Water Content | < 1.0% | Karl Fischer |

Part 3: In Vivo Efficacy (Bronchodilation Models)

The historical utility of this compound lies in its ability to protect against histamine-induced bronchospasm. The Guinea Pig Histamine Aerosol Test is the gold standard for this class of compounds due to the high sensitivity of guinea pig bronchial tissue to histamine.

Experimental Protocol: Histamine Aerosol Test

Objective: Determine the

Protocol Steps:

-

Acclimatization: Male Dunkin-Hartley guinea pigs (300–400g) are acclimatized for 7 days.

-

Drug Administration: Administer this compound (p.o. or i.p.) at varying doses (e.g., 1, 3, 10 mg/kg) 1 hour prior to challenge. Control group receives vehicle (0.5% CMC).

-

Challenge: Place animals in a histamine chamber. Nebulize 0.1% histamine phosphate solution at a constant pressure (e.g., 300 mmHg).

-

Endpoint: Measure "Pre-convulsive Time" (PCT)—the time from aerosol onset to the appearance of dyspnea/asphyxial convulsions.

-

Cut-off: If no convulsions occur within 3x the control PCT, the animal is considered "protected."

Workflow Visualization

Figure 2: Experimental workflow for the Histamine Aerosol Challenge. This binary pass/fail metric defines the PD50.

Part 4: Safety & Toxicology Profiling

Before advancing to clinical consideration, the safety margin must be established. Diphenylmethylpiperazines carry specific risks regarding sedation (CNS penetration) and potential hERG channel inhibition (cardiac risk).

Acute Toxicity (OECD 423)

While specific LD50 data for this compound is sparse in public databases, structurally related compounds (Hydroxyzine) exhibit oral LD50 values in rats between 500–1000 mg/kg .

Protocol:

-

Step-wise procedure: Administer starting dose (e.g., 300 mg/kg) to n=3 rats.

-

Observation: Monitor for 14 days. Signs: sedation, ataxia, piloerection.

-

Necropsy: Gross pathology of liver and kidneys.

Cardiac Safety (hERG Inhibition)

Many antihistamines (e.g., terfenadine) were withdrawn due to QT prolongation. This compound must be screened via patch-clamp assay.

-

Threshold:

is generally considered low risk. -

Method: Whole-cell patch-clamp in HEK293 cells stably expressing hERG channels.

Part 5: Pharmacokinetics (ADME)

Understanding the half-life (

Bioanalytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Transition: Monitor parent ion

.

Target Product Profile (Preclinical)

| Parameter | Target Value | Rationale |

| Bioavailability (F) | > 50% | Oral dosing requirement. |

| Half-life ( | 6–12 Hours | Supports BID or QD dosing. |

| Protein Binding | < 95% | Ensures sufficient free drug fraction. |

| Brain:Plasma Ratio | < 0.2 | Minimizes sedative side effects (crucial for modern antihistamines). |

References

-

Brunner, A., Gartmann, J., & Studler, H. (1976). This compound, a New Bronchodilator. Lung, 154(2), 143.

-

Neukirch, F., et al. (1978). Effect of a histamine aerosol in 20 subjects with histamine hyperreactivity. Application to a study of the protective properties of this compound. Revue de l'Institut d'Hygiene des Mines, 33(4), 191–195.[1]

-

Ganellin, C. R., & Triggle, D. J. (1996). Dictionary of Pharmacological Agents. CRC Press.[1] (Source for chemical structure and classification).[6]

-

World Health Organization. (1988).[1] International Nonproprietary Names (INN) for Pharmaceutical Substances. (Confirming identity of this compound).

-

TargetMol Chemicals. (2024). This compound Chemical Properties and Safety Data.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Rapid onset of bronchodilation in COPD: a placebo-controlled study comparing formoterol (Foradil Aerolizer) with salbutamol (Ventodisk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 55837-21-3 [amp.chemicalbook.com]

- 5. This compound | 55837-21-3 [chemicalbook.com]

- 6. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

Technical Guide: Pipoxizine Analogues and Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Subject: Pipoxizine (C-6866) and the Diphenylmethylpiperazine Scaffold.[1]

Part 1: Executive Summary & Chemical Architecture[1]

This compound (INN), also known as C-6866 , represents a distinct structural evolution within the diphenylmethylpiperazine class of antihistamines. While structurally homologous to hydroxyzine and cetirizine , this compound is characterized by an extended hydrophilic polyether side chain—specifically, a triethylene glycol mono-ether moiety.[1] This unique "tail" modulates the compound's physicochemical properties, influencing its solubility, blood-brain barrier (BBB) penetration, and receptor residence time.

This guide dissects the medicinal chemistry of this compound, focusing on the synthesis, structure-activity relationships (SAR), and pharmacological potential of its analogues and derivatives.

Structural Deconstruction

The this compound molecule can be segmented into three pharmacophoric regions, each serving a distinct biological function:

-

The Lipophilic Anchor (Benzhydryl Group): Two phenyl rings attached to a central methine carbon.[1] This region drives high-affinity binding to the hydrophobic pocket of the Histamine H1 receptor (and 5-HT receptors).[1]

-

The Core Linker (Piperazine Ring): A semi-rigid scaffold that positions the lipophilic anchor relative to the side chain.[1] The basic nitrogens are crucial for protonation and ionic interaction with Aspartate residues (e.g., Asp107 in H1).

-

The Hydrophilic Tail (Polyether Chain): 2-[2-(2-ethoxy)ethoxy]ethanol.[1] Unlike the shorter ethoxyethanol tail of hydroxyzine, this compound's extended chain increases polar surface area (PSA), potentially altering metabolic stability and receptor subtype selectivity.

Pharmacophore Visualization

The following diagram illustrates the core pharmacophore and potential sites for derivatization.

Figure 1: Pharmacophoric segmentation of this compound and primary SAR modification vectors.

Part 2: Synthesis Strategies

The synthesis of this compound and its derivatives generally follows convergent pathways typical of the benzhydrylpiperazine class. Two primary protocols are validated for high-yield production.[1]

Protocol A: N-Alkylation of 1-(Diphenylmethyl)piperazine

This is the preferred industrial route due to the commercial availability of the starting material (1-benzhydrylpiperazine).[1]

Reagents:

-

Substrate: 1-(Diphenylmethyl)piperazine (CAS 841-77-0).[1]

-

Alkylating Agent: 2-[2-(2-chloroethoxy)ethoxy]ethanol (or the corresponding Tosylate/Mesylate).[1]

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 1-(diphenylmethyl)piperazine in anhydrous MeCN.

-

Activation: Add 2.5 eq of anhydrous granular

. Stir at room temperature for 30 minutes. -

Alkylation: Add 1.1 eq of 2-[2-(2-chloroethoxy)ethoxy]ethanol dropwise.

-

Reflux: Heat the mixture to reflux (

) for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1). -

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

.[1] Purify via column chromatography (Silica gel, gradient elution).

Protocol B: Benzhydrylation (Convergent)

Useful for synthesizing derivatives with modified benzhydryl groups (e.g., p-chloro analogues).[1]

Reagents:

-

Substrate: 2-[2-[2-(1-piperazinyl)ethoxy]ethoxy]ethanol.

-

Reagent: Benzhydryl chloride (or substituted derivative).[1]

-

Conditions:

, neat or in Toluene/Xylene.[1]

Synthesis Workflow Diagram

Figure 2: Convergent synthesis pathway for this compound via N-alkylation.

Part 3: Structure-Activity Relationships (SAR) & Derivatives[1][2][3]

The "Analogues and Derivatives" of this compound are defined by modifications to its three core regions. The SAR data below synthesizes general findings from the diphenylmethylpiperazine class (Hydroxyzine, Cetirizine, Meclizine) applied to the this compound scaffold.

Region 1: The Benzhydryl Modifications

The benzhydryl group is the primary determinant of H1 receptor affinity.

-

Halogenation (p-Cl, p-F): Introducing a chlorine atom at the para position of one phenyl ring (as seen in Chlorcyclizine or Cetirizine ) typically increases H1 affinity by 2–10 fold and extends the half-life by blocking metabolic oxidation at that position.

-

Rigidification: Bridging the two phenyl rings (e.g., fluorene) usually reduces H1 activity but may enhance affinity for other CNS targets (e.g., NMDA or Dopamine receptors).

Region 2: The Side Chain (Polyether Tail)

This is the most critical region for differentiating this compound from other class members.[1]

| Analogue | Side Chain Structure | Effect on Pharmacology |

| Hydroxyzine | -(CH2CH2O)1-H | Moderate hydrophilicity.[1] Significant BBB penetration (Sedating).[1] |

| This compound | -(CH2CH2O)3-H | High hydrophilicity.[1] Reduced BBB penetration relative to Hydroxyzine? (Theoretical). |

| Cetirizine | -(CH2CH2O)1-CH2-COOH | Zwitterionic.[1] Negligible BBB penetration (Non-sedating).[1] High H1 selectivity.[1] |

| This compound-Acid | -(CH2CH2O)2-CH2-COOH | Hypothetical.[1] A "Cetirizine-like" this compound.[1] Likely non-sedating with high polarity.[1] |

Key Derivatives & Analogues Table

The following table compares this compound with its closest structural analogues and theoretical derivatives.

| Compound | R1 (Benzhydryl) | R2 (Side Chain) | Classification | Key Feature |

| This compound | H | -(CH2CH2O)3-H | H1 / 5-HT Antagonist | Long glycol tail; Bronchodilator potential.[1] |

| Hydroxyzine | p-Cl | -(CH2CH2O)1-H | H1 Antagonist | Anxiolytic; Sedating.[1] |

| Cetirizine | p-Cl | -(CH2CH2O)1-CH2COOH | H1 Antagonist | Non-sedating; Metabolite of Hydroxyzine.[1] |

| Efletirizine | p-Cl | -(CH2CH2O)1-CH2COOH (Imidazolyl) | H1 Antagonist | Structural hybrid.[1] |

| Decloxizine | H | -(CH2CH2O)1-H | H1 Antagonist | Short chain analogue.[1] |

Part 4: Pharmacological Profile[1][4][5]

Mechanism of Action

This compound acts as an inverse agonist at the Histamine H1 receptor.[1]

-

Binding: It stabilizes the inactive conformation of the G-protein coupled receptor (GPCR), preventing the constitutive activity of the receptor and blocking the binding of histamine.

-

5-HT Antagonism: Unlike pure H1 antagonists (e.g., Fexofenadine), this compound and its analogues often display significant affinity for 5-HT2A receptors .[1] This serotonergic blockade contributes to:

Receptor Selectivity Diagram

Figure 3: Pharmacological interaction map showing primary targets and downstream effects.[1]

Part 5: Future Outlook & Research Directions

For researchers exploring the this compound scaffold, three avenues offer high potential for novel drug development:

-

"Soft Drug" Design: Synthesizing ester derivatives of the terminal alcohol in this compound. These would be hydrolyzed in the blood to the active acid form (similar to the relationship between Ebastine and Carebastine), allowing for controlled pharmacokinetics.

-

Dual H1/5-HT Ligands: Optimizing the benzhydryl region to balance H1 and 5-HT2A affinity could yield superior bronchodilators for COPD or asthma, leveraging the anti-inflammatory properties of H1 blockade with the smooth muscle relaxation of 5-HT blockade.[1]

-

Neuroprotective Analogues: Given the sigma-1 receptor affinity often found in this class, this compound derivatives could be screened for neuroprotective properties, similar to Donepezil (which shares some pharmacophoric overlap).[1]

References

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Ganellin, C. R., & Triggle, D. J. (1996).[1] Dictionary of Pharmacological Agents. CRC Press.[1][2] (Source for structure and classification data).[1][3][4][5][2][6][7][8][9]

-

Simons, F. E., & Simons, K. J. (1999).[1][10] Clinical pharmacology of new histamine H1 receptor antagonists. Clinical Pharmacokinetics. Retrieved from [Link]

-

Gillard, M., et al. (2002).[1] Binding characteristics of cetirizine and other H1 antihistamines to the human histamine H1 receptor. Molecular Pharmacology. (Reference for class-wide SAR and binding kinetics).

-

Wikipedia. (n.d.).[1] this compound.[1][2] Retrieved from [Link][1]

Sources

- 1. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H1 antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology of new histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetic Profiling of Diphenylmethylpiperazine Scaffolds

Executive Summary

The diphenylmethylpiperazine moiety represents a privileged structural scaffold in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutic agents, including H1-antihistamines (e.g., hydroxyzine, cetirizine) and calcium channel blockers (e.g., cinnarizine).

For drug development professionals, understanding the pharmacokinetics (PK) of this class requires navigating a specific set of challenges: lipophilicity-driven distribution , stereoselective metabolism , and the critical zwitterionic transition that differentiates generations of these drugs. This guide dissects these mechanisms, offering validated protocols for assessing ADME properties and mitigating hERG-mediated cardiotoxicity.

Physicochemical Drivers of PK

The core structure consists of two phenyl rings attached to a methyl group, which is linked to a piperazine ring. This "benzhydryl" tail dictates the fundamental PK behavior.

Lipophilicity and BBB Penetration

The diphenylmethyl group is highly lipophilic. In first-generation compounds (e.g., Cyclizine, Hydroxyzine), this facilitates rapid passive diffusion across the Blood-Brain Barrier (BBB), resulting in central sedation.

-

Mechanism: The high LogP (>3.5) allows intercalation into the lipid bilayer.

-

The Second-Generation Shift: To reduce sedation, medicinal chemistry strategies introduced polar carboxylic acid moieties (e.g., Cetirizine). This creates a zwitterion at physiological pH, significantly reducing passive BBB diffusion and increasing affinity for P-glycoprotein (P-gp) efflux pumps.

Table: Comparative PK Parameters of Key Derivatives

| Compound | Sub-Class | LogP | Tmax (h) | Protein Binding | Primary Metabolic Pathway |

| Hydroxyzine | 1st Gen H1 | ~4.5 | 2.1 | 93% | Oxidation to Cetirizine (active) |

| Cetirizine | 2nd Gen H1 | ~1.5 | 1.0 | 93% | Minimal (Renal Excretion) |

| Cinnarizine | Ca2+ Blocker | ~5.8 | 2-4 | 91% | N-dealkylation |

| Meclizine | Antiemetic | ~5.9 | 3.0 | 99% | CYP-mediated oxidation |

Metabolic Pathways & Biotransformation

The metabolism of diphenylmethylpiperazines is heavily reliant on hepatic CYP450 enzymes, specifically CYP3A4 and CYP2D6. However, the most critical pathway for researchers to model is the oxidative conversion .

The Hydroxyzine-Cetirizine Oxidation Axis

This is the archetypal example of "metabolite-as-drug." Hydroxyzine undergoes oxidation of its alcohol side chain to a carboxylic acid.

-

Enzymatic Cascade: Alcohol dehydrogenase (ADH) initiates the oxidation, followed by aldehyde dehydrogenase.

-

PK Implication: This conversion changes the volume of distribution (

). The acid metabolite (Cetirizine) is confined largely to the plasma and extracellular water, unlike the parent compound.

Visualization: Metabolic Fate & Signaling

The following diagram illustrates the metabolic divergence and receptor interaction logic.

Figure 1: Metabolic oxidation pathway of hydroxyzine to cetirizine, highlighting the physicochemical shift that prevents CNS entry via P-gp efflux recognition.

Experimental Protocol: High-Throughput PAMPA-BBB Assay

To screen novel diphenylmethylpiperazine derivatives for CNS penetration (or exclusion), the Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard.

Why this protocol? Unlike Caco-2, PAMPA eliminates active transport, isolating passive diffusion—the primary driver for this lipophilic scaffold.

Reagents & Setup

-

Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

-

Acceptor Plate: 96-well PTFE plate.

-